An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethoxy)benzyl bromide
An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role as a building block in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. The information presented herein is supported by established scientific literature and supplier documentation, providing a reliable resource for researchers and developers.
Chemical Identity and Properties
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is a substituted aromatic compound characterized by the presence of a methoxy group, a trifluoromethoxy group, and a reactive benzyl bromide moiety. These functional groups impart unique electronic and steric properties that are highly valuable in organic synthesis.
Table 1: Physicochemical Properties of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide
| Property | Value | Source |
| CAS Number | 886500-35-2 | [1][2] |
| Molecular Formula | C9H8BrF3O2 | [1] |
| Molecular Weight | 285.06 g/mol | [1] |
| Appearance | Not explicitly stated in provided results, but related compounds are often liquids or low-melting solids. | |
| Purity | Typically ≥98% for research applications. | [3][4] |
| Storage | Inert atmosphere, 2-8°C is recommended for a related compound, suggesting similar handling for stability. | [5] |
The trifluoromethoxy group (-OCF3) is a key feature, acting as a lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell permeability of drug candidates.[3] The methoxy group (-OCH3) also influences the electronic nature of the aromatic ring and can participate in hydrogen bonding, impacting ligand-target interactions.[6] The benzyl bromide functional group provides a reactive site for nucleophilic substitution, making it a versatile intermediate for introducing the substituted benzyl moiety into a larger molecular scaffold.
Synthesis and Reaction Mechanisms
The synthesis of substituted benzyl bromides often involves the bromination of the corresponding toluene derivative. While a specific, detailed synthesis for 2-Methoxy-4-(trifluoromethoxy)benzyl bromide was not found in the provided search results, a general and analogous approach can be inferred from established methods for similar compounds.
A common method for the synthesis of benzyl bromides is the radical bromination of a methyl group on an aromatic ring using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN. Alternatively, bromomethylation of a suitable precursor can be employed.[7]
A plausible synthetic route starting from a commercially available precursor is outlined below. The causality behind the choice of reagents is critical for a successful and selective transformation.
Caption: Plausible synthetic pathway for 2-Methoxy-4-(trifluoromethoxy)benzyl bromide.
Experimental Protocol: A Generalized Approach to Benzylic Bromination
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Rationale: This protocol is based on the well-established Wohl-Ziegler bromination, which allows for the selective bromination of the benzylic position over aromatic ring substitution. The use of a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane is crucial to facilitate the radical chain reaction and minimize ionic side reactions. A radical initiator is necessary to start the chain reaction.
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methoxy-4-(trifluoromethoxy)toluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).
-
-
Step 2: Reagent Addition
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to the flask.
-
-
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.
-
-
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure 2-Methoxy-4-(trifluoromethoxy)benzyl bromide.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of functional groups in 2-Methoxy-4-(trifluoromethoxy)benzyl bromide makes it a valuable building block in drug discovery. The incorporation of fluorine-containing motifs is a widely used strategy to enhance the pharmacological properties of drug candidates.[3]
Key Advantages in Drug Design:
-
Metabolic Stability: The trifluoromethoxy group can block sites of metabolism, leading to an increased half-life of the drug in the body.[3]
-
Lipophilicity: The -OCF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3]
-
Binding Affinity: The electronic properties of the methoxy and trifluoromethoxy groups can lead to stronger interactions with target proteins.[3][6]
This compound and its analogs are used in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.[7] For instance, related benzyl bromides are utilized in the synthesis of potent inhibitors for targets such as Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.[8]
Caption: Workflow illustrating the use of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide in drug discovery.
Safety, Handling, and Storage
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is a reactive chemical and should be handled with appropriate safety precautions. As a benzyl bromide derivative, it is expected to be a lachrymator and corrosive.
Hazard Identification:
-
Irritant: May cause respiratory irritation.[10]
Table 2: GHS Hazard Statements
| Hazard Code | Description | Source |
| H314 | Causes severe skin burns and eye damage. | [2][9] |
| H318 | Causes serious eye damage. | [2] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][11]
-
Ventilation: Use only outdoors or in a well-ventilated area.[10]
-
Handling: Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[11]
First Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[2]
Storage:
-
Store in a dry, cool, and well-ventilated place.[12]
-
Keep the container tightly closed.[12]
-
Store locked up.[9]
Conclusion
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of new chemical entities. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe application in the laboratory. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to leverage its potential in their scientific endeavors.
References
-
2-Methoxy-4-(trifluoromethyl)benzyl bromide. Lead Sciences.
-
2-Methoxy-4-(trifluoromethoxy)benzyl bromide | CAS 886500-35-2. Santa Cruz Biotechnology.
-
2-Methoxy-4-(trifluoromethyl)benzyl bromide. Synquest Labs.
-
The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
2-(Trifluoromethoxy)benzyl bromide. Chem-Impex.
-
2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE - Safety Data Sheet. ChemicalBook.
-
4-(Trifluoromethoxy)benzyl bromide 97% | 50824-05-0. Sigma-Aldrich.
-
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Journal of Medicinal Chemistry.
-
4-(Trifluoromethoxy)benzyl Bromide | 50824-05-0. TCI Chemicals.
-
4-(Trifluoromethoxy)benzyl bromide 97% | 50824-05-0. Sigma-Aldrich.
-
Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Cheméo.
-
Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. Google Patents.
-
The role of the methoxy group in approved drugs. PubMed.
-
Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
-
4-(Trifluoromethoxy)benzyl bromide - SAFETY DATA SHEET. Fisher Scientific.
-
4-(Trifluoromethoxy)benzyl bromide(50824-05-0) wiki. Guidechem.
-
4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR spectrum. ChemicalBook.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Patsnap.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
Sources
- 1. scbt.com [scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Methoxy-4-(trifluoromethyl)benzyl bromide - Lead Sciences [lead-sciences.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-(Trifluoromethoxy)benzyl Bromide | 50824-05-0 | TCI AMERICA [tcichemicals.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
